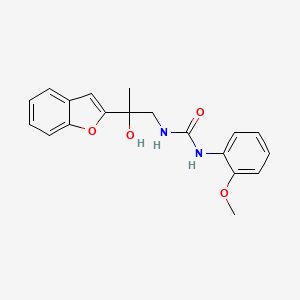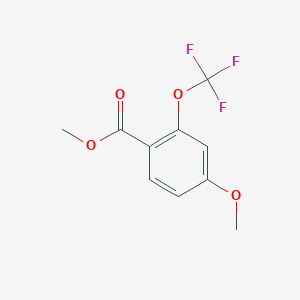
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate, also known as MMTFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMTFB belongs to the class of benzoate esters and has a molecular formula of C10H8F3O4.
作用机制
The mechanism of action of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and molecular targets. Methyl 4-methoxy-2-(trifluoromethoxy)benzoate inhibits the NF-κB pathway, which is a key regulator of inflammation and immune response. It also activates the caspase pathway, which leads to apoptosis in cancer cells. Methyl 4-methoxy-2-(trifluoromethoxy)benzoate also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Induction of apoptosis: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate induces apoptosis in cancer cells by activating the caspase pathway.
3. Antioxidant activity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be synthesized with high purity, which is essential for conducting accurate and reproducible experiments.
2. Versatility: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has various applications in scientific research, including anti-inflammatory, anticancer, and antioxidant properties.
3. Low toxicity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has low toxicity, which makes it a safe compound to work with in the laboratory.
Some of the limitations of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate include:
1. Limited solubility: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has limited solubility in water, which can make it challenging to work with in aqueous solutions.
2. High cost: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is a relatively expensive compound, which can limit its use in some research applications.
3. Limited availability: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is not widely available, which can make it challenging to obtain for some research studies.
未来方向
There are several future directions for Methyl 4-methoxy-2-(trifluoromethoxy)benzoate research, including:
1. Development of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate derivatives: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate derivatives can be synthesized to improve its efficacy and specificity for various applications.
2. Investigation of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate in animal models: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be tested in animal models to evaluate its efficacy and safety for various diseases.
3. Combination therapy: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be used in combination with other compounds to enhance its therapeutic effects.
4. Development of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate-based drug delivery systems: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate-based drug delivery systems can be developed to improve its bioavailability and efficacy.
Conclusion:
In conclusion, Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is a promising compound with various scientific research applications. Its anti-inflammatory, anticancer, and antioxidant properties make it a potential candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can be synthesized by the reaction of 4-methoxy-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid reacts with the hydroxyl group of methanol to form an ester bond. The resulting product is purified by recrystallization to obtain pure Methyl 4-methoxy-2-(trifluoromethoxy)benzoate.
科学研究应用
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has been used in various scientific research applications, including:
1. Anti-inflammatory properties: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has shown promising anti-inflammatory properties in in vitro and in vivo studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Anticancer activity: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
3. Antioxidant properties: Methyl 4-methoxy-2-(trifluoromethoxy)benzoate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It protects cells from oxidative damage and prevents the development of various diseases such as cardiovascular disease, neurodegenerative diseases, and cancer.
属性
IUPAC Name |
methyl 4-methoxy-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-6-3-4-7(9(14)16-2)8(5-6)17-10(11,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIIAZFAVAPKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2523314.png)
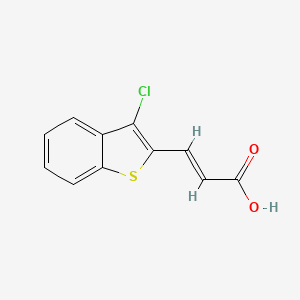
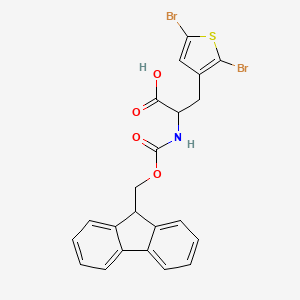


![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2523323.png)
![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide](/img/structure/B2523327.png)
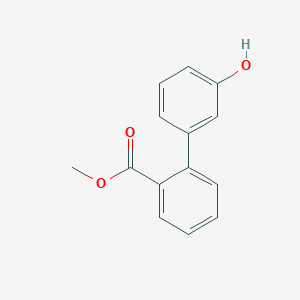
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)
![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)
